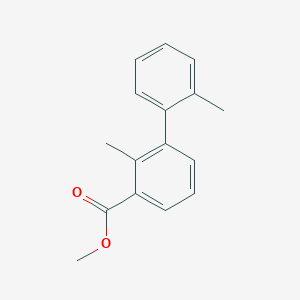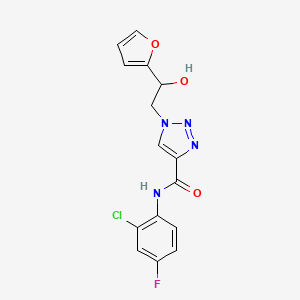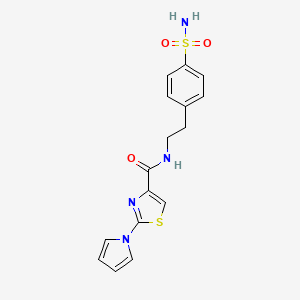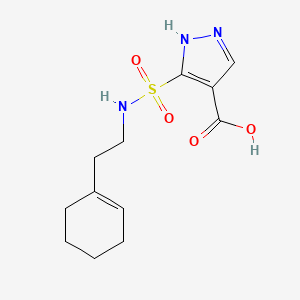![molecular formula C20H20ClNO3S B2508601 2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1798543-27-7](/img/structure/B2508601.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone is a complex organic molecule that appears to be a derivative of benzo[d][1,3]dioxole and a thiazepane moiety with a ketone functional group. While the provided papers do not directly discuss this compound, they offer insights into similar structures and their reactivity, which can be extrapolated to hypothesize about the subject compound.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the formation of the core structure followed by functionalization. For instance, the synthesis of a benzo[b]thiophene derivative involves oxidation with an oxidative system such as H2O2 TFA, as seen in the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone . This suggests that the synthesis of the target compound might also involve similar oxidative steps for the introduction of the ketone group.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic methods and theoretical calculations. For example, the structure of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was elucidated using FT-IR, NMR, UV-Vis spectroscopies, and X-ray diffraction, and further confirmed by DFT calculations . These techniques could be applied to determine the molecular structure of the compound , providing insights into its geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of similar compounds towards nucleophiles has been documented. For example, the benzo[b]thiophene sulfoxide undergoes Michael-type nucleophilic addition under basic or acidic conditions . This indicates that the compound of interest may also exhibit reactivity towards nucleophiles, potentially leading to a variety of derivatives through nucleophilic addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using thermal analysis methods such as TG/DTA . These methods can provide information on the stability and decomposition patterns of the compound. Additionally, the formation and role of cation radicals in oxidation reactions have been studied, as seen with 2-chloro-1,4-dimethoxybenzene . Such studies can shed light on the redox properties and potential reactivity of the compound in oxidative environments.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with benzimidazole and benzothiazole derivatives have been synthesized and characterized, demonstrating broad-spectrum antimicrobial activities. These activities were either more active or equipotent compared to certain antibiotic and antifungal agents, suggesting potential applications in developing new antimicrobial agents (Agh-Atabay, Dulger, & Gucin, 2003).
Synthesis and Chemical Reactivity
Studies on the synthesis of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans have been carried out, highlighting methodologies for creating compounds with potential antimicrobial properties (Kumar et al., 2007). Similarly, research on the photochemical study of an O-methylated α-carbonyl β-1 lignin model dimer suggests insights into the photochemical reactivity of such compounds, which could be relevant for understanding the photostability or photodegradation pathways of related chemicals (Castellan et al., 1990).
Detoxification and Environmental Applications
Research on the efficient detoxification of DDT and trichlorophenol using NaBH4 and Devarda alloy demonstrates the potential for chemical reactions to mitigate environmental pollutants. This indicates a broader application of chemical compounds in environmental chemistry and pollutant degradation processes (Ghaffar et al., 2013).
Molecular Docking and DNA Binding
The synthesis, characterization, and study of Schiff base ligands and their copper(II) complexes have provided insights into their ability to bind CT DNA, indicating potential applications in the field of molecular biology for studying DNA interactions or designing drugs that target genetic material (Guhathakurta et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c21-16-4-2-1-3-15(16)19-7-8-22(9-10-26-19)20(23)12-14-5-6-17-18(11-14)25-13-24-17/h1-6,11,19H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFABLPLGDZRVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2508518.png)

![8-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2508520.png)

![Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate](/img/structure/B2508522.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2508523.png)
![5-Azaspiro[3.5]nonan-7-ol](/img/structure/B2508527.png)

![8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2508530.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2508534.png)


